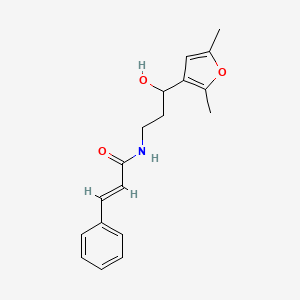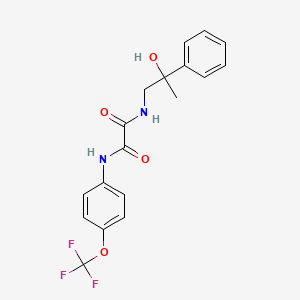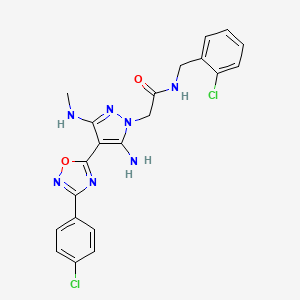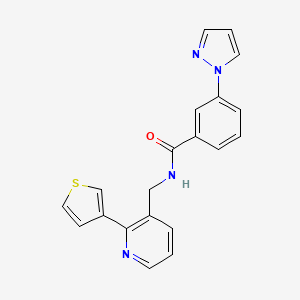![molecular formula C13H19NO4 B2365083 N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]but-2-ynamide CAS No. 2411276-67-8](/img/structure/B2365083.png)
N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]but-2-ynamide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[4.5]decane ring system, which includes a 1,4-dioxane ring fused to a decane ring. The compound also features a hydroxymethyl group and a but-2-ynamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]but-2-ynamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction. For example, tetrahydropyran-4-carbonitrile can be reacted with 1-bromo-2-fluoroethane to form the spirocyclic intermediate . This intermediate can then be further functionalized to introduce the hydroxymethyl and but-2-ynamide groups under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography to isolate the desired product. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]but-2-ynamide has a wide range of scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the creation of complex molecules.
Biology: It can be used as a probe to study biological pathways and interactions due to its ability to undergo specific chemical transformations.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Its stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]but-2-ynamide exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure provides rigidity, allowing the compound to fit into specific binding sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound shares the spirocyclic core but lacks the hydroxymethyl and but-2-ynamide groups.
1,4-Dioxa-8-azaspiro[4.5]decane: Similar in structure but with different functional groups, making it less versatile in certain reactions.
Uniqueness
N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]but-2-ynamide is unique due to its combination of a spirocyclic core with hydroxymethyl and but-2-ynamide groups. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
N-[8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-2-3-11(16)14-12(10-15)4-6-13(7-5-12)17-8-9-18-13/h15H,4-10H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNJMCQJMCRSOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CCC2(CC1)OCCO2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane;hydrochloride](/img/structure/B2365000.png)
![(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid](/img/new.no-structure.jpg)
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzonitrile](/img/structure/B2365002.png)
![2,5-Dimethyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]furan-3-carboxamide](/img/structure/B2365004.png)


![1-(benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2365014.png)
![3-Fluorosulfonyloxy-5-[(2S)-2-methylpyrrolidine-1-carbonyl]pyridine](/img/structure/B2365015.png)
![4-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine](/img/structure/B2365016.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-naphthamide](/img/structure/B2365018.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate](/img/structure/B2365019.png)
![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2365020.png)

